molecular formula C14H11F3N4S2 B15005100 4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine

4'-methyl-N~2~-[2-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No.: B15005100
M. Wt: 356.4 g/mol
InChI Key: GYLXNEMHKQJILM-UHFFFAOYSA-N
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Description

4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE is a compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE typically involves the reaction of 2-aminothiazole derivatives with trifluoromethyl-substituted anilines under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-5-(2-{[2-(TRIFLUOROMETHYL)PHENYL]AMINO}-1,3-THIAZOL-4-YL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H11F3N4S2

Molecular Weight

356.4 g/mol

IUPAC Name

4-methyl-5-[2-[2-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11F3N4S2/c1-7-11(23-12(18)19-7)10-6-22-13(21-10)20-9-5-3-2-4-8(9)14(15,16)17/h2-6H,1H3,(H2,18,19)(H,20,21)

InChI Key

GYLXNEMHKQJILM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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